methyl 2-[(3-cyano-4-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate
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Overview
Description
Methyl 2-[(3-cyano-4-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(3-cyano-4-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate typically involves a multicomponent reaction. One common method involves the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with methyl cyanoacetate . The reaction conditions often include the use of a base such as triethylamine and heating under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3-cyano-4-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Methyl 2-[(3-cyano-4-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Medicine: Some derivatives exhibit hypoglycemic activity and antagonistic effects on calcium channels.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-[(3-cyano-4-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. For instance, its derivatives can inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for drug development.
Comparison with Similar Compounds
Similar Compounds
Methyl cyanoacetate: A simpler ester with similar reactivity but lacking the cyclopenta[b]pyridine ring.
Cyclopenta[b]pyridine derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
Methyl 2-[(3-cyano-4-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate is unique due to its combination of a cyano group, an ester group, and a cyclopenta[b]pyridine ring. This combination provides a unique set of chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
methyl 2-[(3-cyano-4-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-3-9-10-5-4-6-12(10)16-14(11(9)7-15)19-8-13(17)18-2/h3-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKACBTNGTDFJTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC2=C1CCC2)SCC(=O)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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